Product packaging for 3-Chloroisoquinoline-6-carbonitrile(Cat. No.:CAS No. 1337880-36-0)

3-Chloroisoquinoline-6-carbonitrile

Cat. No.: B1471084
CAS No.: 1337880-36-0
M. Wt: 188.61 g/mol
InChI Key: WVJVFQMWNDYFRD-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-6-carbonitrile is a versatile chemical building block with the molecular formula C₁₀H₅ClN₂ and a molecular weight of 188.61 g/mol . Its structure features both a chloro substituent and a cyano group on the isoquinoline heterocycle, making it a valuable scaffold for constructing more complex molecules in medicinal chemistry and materials science . The compound is assigned the CAS Registry Number 1337880-36-0 . As an intermediate, its high purity and well-defined structure are critical for research applications, including the development of novel therapeutic agents. Similar chlorinated and cyanated nitrogen heterocycles are frequently employed in the synthesis of compounds with a range of biological activities, underscoring the potential of this isoquinoline derivative in drug discovery programs . Proper handling procedures must be followed. This compound has associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include using personal protective equipment and ensuring use only in a well-ventilated place . For product stability, it is recommended to store this compound under an inert atmosphere and at a constant temperature of 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClN2 B1471084 3-Chloroisoquinoline-6-carbonitrile CAS No. 1337880-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisoquinoline-6-carbonitrile
Source PubChem
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InChI

InChI=1S/C10H5ClN2/c11-10-4-9-3-7(5-12)1-2-8(9)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJVFQMWNDYFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287995
Record name 6-Isoquinolinecarbonitrile, 3-chloro-
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1337880-36-0
Record name 6-Isoquinolinecarbonitrile, 3-chloro-
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Record name 6-Isoquinolinecarbonitrile, 3-chloro-
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Record name 3-Chloroisoquinoline-6-carbonitrile
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Reactivity and Mechanistic Understanding of Chemical Transformations of 3 Chloroisoquinoline 6 Carbonitrile

Chemical Reactivity of the Nitrile Group at Position 6

The nitrile (or cyano) group (–C≡N) at position 6 of the isoquinoline (B145761) ring is a versatile functional group. Its reactivity is characterized by the electrophilic nature of the carbon atom, stemming from the polarization of the carbon-nitrogen triple bond. This allows for a variety of chemical transformations.

Nucleophilic Addition Reactions at the Cyano Center

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. This initial addition leads to the formation of an imine anion intermediate, which can then be protonated or undergo further reaction. Strong, anionic nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add directly to the nitrile to form, after acidic workup, ketones. This transformation, known as the Blaise reaction when using organozinc reagents, provides a valuable method for C-C bond formation at the C-6 position.

Weaker, neutral nucleophiles, such as water or alcohols, generally require acid catalysis to activate the nitrile group. Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack by the nucleophile.

Table 1: Representative Nucleophilic Addition Reactions

NucleophileReagent(s)IntermediateFinal Product (after workup)
Grignard Reagent (e.g., MeMgBr)1. MeMgBr, THFIminylmagnesium bromide6-Acetyl-3-chloroisoquinoline
Organolithium (e.g., PhLi)1. PhLi, Et₂O; 2. H₃O⁺Imine6-Benzoyl-3-chloroisoquinoline
Hydride (from LiAlH₄)1. LiAlH₄, THF; 2. H₂OImine anion complex3-Chloro-6-(aminomethyl)isoquinoline

Cycloaddition Reactions Involving Nitriles in Heterocycle Formation

The nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example is the reaction with azides (N₃⁻) to form tetrazoles. This reaction is often catalyzed by Lewis acids (e.g., ZnBr₂, Co(II) complexes) or Brønsted acids, which coordinate to the nitrile nitrogen, activating it towards cycloaddition. prepchem.com Similarly, nitrones can react with nitriles in a [3+2] fashion to yield oxadiazolines. These reactions are powerful tools for constructing complex heterocyclic systems appended to the isoquinoline core.

The mechanism of the tetrazole formation involves the [3+2] cycloaddition of the azide (B81097) anion to the carbon-nitrogen triple bond of the nitrile. This process is considered a "click chemistry" reaction, valued for its high efficiency and specificity. prepchem.com

Strategic Interconversions of the Nitrile Functionality to Other Groups

The cyano group at C-6 is a synthetic linchpin that can be readily converted into several other important functional groups, significantly expanding the synthetic utility of 3-chloroisoquinoline-6-carbonitrile.

Carboxylic Acids: The most common transformation is the hydrolysis of the nitrile to a carboxylic acid. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.comweebly.com This can be achieved under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis involves initial protonation of the nitrile, followed by attack of water to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid (3-chloroisoquinoline-6-carboxylic acid) and an ammonium (B1175870) ion. chemistrysteps.comlibretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent steps lead to a carboxylate salt and ammonia (B1221849); acidification is then required to isolate the free carboxylic acid. libretexts.orgweebly.com

Amides: Careful, controlled hydrolysis of the nitrile can be used to isolate the intermediate amide (3-chloroisoquinoline-6-carboxamide). youtube.comnih.govlookchem.com This is often achieved using milder conditions than those required for full hydrolysis to the carboxylic acid, for example, by using certain catalysts or controlling the amount of water present.

Amines: The nitrile group can be reduced to a primary amine (3-chloro-6-(aminomethyl)isoquinoline). nih.govorganic-chemistry.orgchemguide.co.ukstudymind.co.uk Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which proceeds via nucleophilic addition of hydride ions. chemguide.co.uk Catalytic hydrogenation, using H₂ gas with catalysts such as palladium, platinum, or nickel, is another effective method. chemguide.co.ukstudymind.co.uk

Tetrazoles: As mentioned in section 3.1.2, the reaction of the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a promoter like ammonium chloride or a Lewis acid, yields a 5-substituted tetrazole ring (3-chloro-6-(1H-tetrazol-5-yl)isoquinoline). beilstein-journals.orgresearchgate.netmdpi.comnih.gov The tetrazole ring is considered a bioisostere of a carboxylic acid group, a strategic replacement often employed in medicinal chemistry to improve metabolic stability and pharmacokinetic properties. beilstein-journals.orgmdpi.com

Table 2: Key Interconversions of the C-6 Nitrile Group

Target Functional GroupTypical ReagentsProduct Name
Carboxylic AcidH₂SO₄ (aq), Δ or NaOH (aq), Δ; then H₃O⁺3-Chloroisoquinoline-6-carboxylic acid
AmideH₂O₂, base or controlled acid hydrolysis3-Chloroisoquinoline-6-carboxamide
Primary Amine1. LiAlH₄, THF; 2. H₂O or H₂, Pd/C(3-Chloroisoquinolin-6-yl)methanamine
TetrazoleNaN₃, NH₄Cl, DMF, Δ3-Chloro-6-(1H-tetrazol-5-yl)isoquinoline

Chemical Reactivity of the Chlorine Substituent at Position 3

The chlorine atom at the C-3 position of the isoquinoline ring is the second key reactive handle. Its reactivity is largely governed by its attachment to an sp²-hybridized carbon of an electron-deficient heteroaromatic system.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Isoquinolines

The 3-chloroisoquinoline (B97870) system is activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom in the ring withdraws electron density, making the carbon atoms, particularly at positions 1 and 3, electrophilic. While position 1 is often more reactive in isoquinoline itself, the presence of the strong electron-withdrawing nitrile group at C-6 further enhances the electrophilicity of the ring, facilitating SNAr at the C-3 position.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the chlorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Common nucleophiles for this reaction include alkoxides (to form ethers), ammonia or amines (to form amino-isoquinolines), and thiols (to form thioethers).

Cross-Coupling Reactions Utilizing the Halogen Atom

The C-Cl bond at position 3 serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or boronate ester). google.com It is a highly versatile method for forming new C-C bonds, allowing for the synthesis of 3-aryl or 3-vinyl-isoquinoline-6-carbonitriles from this compound. The catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C-3 position and a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method provides access to 3-alkynylisoquinoline derivatives, which are valuable intermediates for further synthetic elaborations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgyoutube.com It offers a complementary approach to SNAr for the synthesis of 3-aminoisoquinoline derivatives, often proceeding under milder conditions and with a broader substrate scope, particularly for less nucleophilic amines.

Table 3: Representative Cross-Coupling Reactions at the C-3 Position

Reaction NameCoupling PartnerCatalyst System (Typical)Product Class
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Phenylisoquinoline-6-carbonitrile
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(Phenylethynyl)isoquinoline-6-carbonitrile
Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃3-(Morpholin-4-yl)isoquinoline-6-carbonitrile

Role of Halogen in Controllable Cyclizations and Structural Reorganizations

The chlorine atom at the 3-position of the isoquinoline ring plays a pivotal role in directing the course of cyclization and structural reorganization reactions. As a halogen, it can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the construction of more complex molecular architectures.

In related chloro-substituted heterocyclic systems, the halogen is often the key to controlling regioselectivity in cyclization reactions. For instance, in the synthesis of fused heterocyclic compounds, the position of the halogen can determine which ring system is formed. While specific studies on this compound are limited, the principles of halogen-directed synthesis are well-established. The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the isoquinoline ring, affecting the sites of electrophilic or nucleophilic attack.

Halogen-Directed Transformations and Their Mechanistic Insights

The transformations directed by the halogen atom in this compound are expected to be diverse, leveraging the carbon-chlorine bond as a synthetic handle. Mechanistically, these reactions can proceed through several pathways.

One of the most common transformations is likely to be palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In these reactions, the chlorine atom is replaced by a new carbon-carbon or carbon-heteroatom bond. The general mechanism for a Suzuki coupling, for example, would involve the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Another important class of reactions is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group and the nitrogen atom in the isoquinoline ring should activate the C-3 position towards attack by nucleophiles. The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to give the substituted product. The nature of the nucleophile and the reaction conditions would determine the feasibility and outcome of such transformations.

Reaction TypeReagentsProduct TypeMechanistic Pathway
Suzuki CouplingArylboronic acid, Pd catalyst, Base3-Arylisoquinoline-6-carbonitrileCatalytic cycle (Oxidative addition, Transmetalation, Reductive elimination)
Heck CouplingAlkene, Pd catalyst, Base3-Alkenylisoquinoline-6-carbonitrileCatalytic cycle (Oxidative addition, Migratory insertion, β-Hydride elimination)
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base3-Alkynylisoquinoline-6-carbonitrileCatalytic cycle involving Pd and Cu
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH2, R-OH, R-SH)3-Substituted isoquinoline-6-carbonitrileSNAr (Addition-Elimination)

Transformations of the Isoquinoline Heterocyclic Ring System

Beyond the reactivity of the chloro and nitrile substituents, the isoquinoline ring system itself can undergo transformations to build more complex, fused heterocyclic frameworks or to be reduced to its dihydro- and tetrahydro- derivatives.

Annulation Reactions to Form Novel Fused Heterocyclic Frameworks

Annulation reactions involving the isoquinoline core of this compound can lead to the formation of novel polycyclic aromatic and heteroaromatic systems. These reactions typically involve the formation of two new bonds, resulting in a new fused ring. While specific examples starting from this compound are not prevalent in the literature, analogous reactions with other isoquinoline derivatives provide insight into the potential transformations.

For instance, transition metal-catalyzed C-H activation and annulation is a powerful tool for constructing fused systems. nih.gov A rhodium(III)-catalyzed [4+2] annulation of benzamidines with vinylene carbonate has been used to synthesize 1-aminoisoquinoline (B73089) derivatives, showcasing a method that could potentially be adapted. researchgate.net The strategy often involves the use of a directing group to achieve regioselectivity in the C-H activation step. In the case of this compound, the nitrogen atom of the isoquinoline ring or the nitrile group could potentially act as a directing group in such transformations.

The general approach for forming a fused ring onto the isoquinoline backbone might involve a reaction sequence where the chlorine at C-3 is first substituted with a group that can then undergo an intramolecular cyclization onto an adjacent position of the isoquinoline or the attached phenyl ring.

Annulation StrategyReactantsFused SystemKey Transformation
Intramolecular CyclizationA bifunctional reagent that first reacts at C-3e.g., Pyrido[2,1-a]isoquinolinesNucleophilic substitution followed by intramolecular cyclization
Transition-Metal Catalyzed C-H AnnulationAn alkyne or alkenee.g., Benzo[a]acridizinium systemsC-H activation and subsequent annulation

Hydrogenation and Reduction Pathways to Dihydro- and Tetrahydroisoquinoline Derivatives

The reduction of the isoquinoline ring system in this compound to its partially or fully saturated analogues, such as dihydro- and tetrahydroisoquinolines, is a critical transformation for accessing scaffolds with different three-dimensional structures and biological activities.

The hydrogenation of the isoquinoline ring can be achieved using various catalytic systems. Asymmetric hydrogenation is of particular importance for the synthesis of chiral tetrahydroisoquinolines, which are common cores in natural products and pharmaceuticals. While direct hydrogenation of this compound is not specifically documented, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a well-established method to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org These reductions are often accomplished through catalytic hydrogenation with chiral catalysts or by using chiral hydride reducing agents. rsc.org

The reduction of the isoquinoline ring typically proceeds in a stepwise manner, first yielding a dihydroisoquinoline intermediate, which can then be further reduced to a tetrahydroisoquinoline. The choice of reducing agent and reaction conditions can allow for the selective formation of either the dihydro or the tetrahydro derivative. For example, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common method for the complete reduction to the tetrahydroisoquinoline. nih.gov Milder reducing agents or different catalytic systems might allow for the isolation of the dihydroisoquinoline intermediate.

Reduction TypeReagents/CatalystProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂3-Chloro-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Transfer Hydrogenatione.g., Hantzsch ester, Ru-catalyst3-Chloro-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Hydride Reductione.g., NaBH₄ (may require activation)3-Chloro-1,2-dihydroisoquinoline-6-carbonitrile

It is important to note that the chloro and nitrile groups may also be susceptible to reduction under certain hydrogenation conditions, which would need to be considered when planning a synthetic route.

Advanced Spectroscopic and Crystallographic Elucidation Techniques for Isoquinoline Carbonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: In the ¹H NMR spectrum of 3-Chloroisoquinoline-6-carbonitrile, the protons on the isoquinoline (B145761) ring system are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (e.g., doublets, singlets) would depend on the electronic effects of the chloro and cyano substituents. There are five protons on the bicyclic core, and their distinct electronic environments should lead to five unique signals.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. For this compound, ten distinct signals are anticipated: nine for the isoquinoline ring carbons and one for the nitrile carbon. The nitrile carbon (C≡N) is expected in a characteristic downfield region (δ 110-125 ppm), while the carbon atom bonded to chlorine would also be significantly shifted.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal which protons are spin-coupled (i.e., on adjacent carbons), while HSQC would correlate each proton signal to its directly attached carbon atom, confirming assignments.

While this compound has been characterized by ¹H NMR, specific public data on its chemical shifts are not available. google.com The predicted data based on its structure are summarized below.

Table 1: Predicted NMR Data for this compound

Technique Predicted Features
¹H NMR 5 signals in the aromatic region (approx. δ 7.5-9.0 ppm)
¹³C NMR 10 distinct signals. Nitrile carbon (C≡N) approx. δ 117 ppm. Aromatic carbons approx. δ 120-150 ppm.
2D NMR Correlations would confirm the proton and carbon assignments within the isoquinoline ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most prominent and diagnostic feature in its IR spectrum would be the stretching vibration of the nitrile group (C≡N). This absorption is typically sharp and strong, appearing in a relatively uncluttered region of the spectrum. Other expected absorptions include C=C and C=N stretching vibrations from the aromatic isoquinoline ring, C-H stretching from the aromatic protons, and a C-Cl stretching vibration at a lower frequency. Although this technique is mentioned as a conventional method for characterization, a specific spectrum for the compound is not publicly documented. google.com

Table 2: Predicted IR Absorption Data for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Medium
Nitrile (C≡N)Stretch2220 - 2260Strong, Sharp
Aromatic C=C / C=NStretch1450 - 1650Medium to Strong
C-ClStretch600 - 800Medium to Strong

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis (ESI-MS, HR-MS, HREI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound, this would allow for the confirmation of its molecular mass. A key feature would be the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), results in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, with a corresponding ~3:1 intensity ratio.

HR-MS: High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This confirms that the measured mass corresponds to the chemical formula C₉H₅ClN₂. The compound has been analyzed using liquid chromatography-mass spectroscopy (LCMS), a technique that combines the separation power of chromatography with the detection capabilities of mass spectrometry. google.com

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Information Provided Predicted Value for C₉H₅³⁵ClN₂
Molecular Weight Calculated Monoisotopic Mass188.0141
ESI-MS Protonated Molecular Ion [M+H]⁺m/z 189.0219
HR-MS Isotopic Pattern for [M+H]⁺m/z 189.0219 and 191.0190 (ratio ~3:1)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.

The isoquinoline ring system in this compound is an extended conjugated aromatic system. As such, it is expected to absorb UV light, leading to π→π* electronic transitions. The spectrum would likely show multiple absorption maxima (λ_max), characteristic of the complex electronic structure of the bicyclic aromatic system. The position and intensity of these bands are influenced by the chloro and cyano substituents.

X-ray Crystallography for Precise Three-Dimensional Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice.

Specialized Spectroscopic Methods (e.g., Solid-State Linear-Dichroic IR Spectroscopy)

Beyond the standard suite of analytical techniques, specialized methods can provide deeper structural insights. Solid-State Linear-Dichroic Infrared (IR-LD) Spectroscopy is one such method. It involves measuring the IR spectrum of an oriented sample (e.g., in a stretched polymer or liquid crystal) using polarized infrared light. This technique can help in the definitive assignment of vibrational bands by correlating them with the transition moment directions within the molecular structure. There is no evidence from the available literature that this or other specialized techniques have been applied to this compound.

Computational Chemistry Approaches for Understanding and Predicting Properties of 3 Chloroisoquinoline 6 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For 3-Chloroisoquinoline-6-carbonitrile, DFT calculations can provide a fundamental understanding of its intrinsic properties.

The electronic structure of a molecule is key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.netwuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a larger gap implying higher stability and lower chemical reactivity. ajchem-a.com

The calculated HOMO and LUMO energies can indicate that charge transfer occurs within the molecule. nih.govscirp.org For instance, in related heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these electronic parameters. researchgate.net The HOMO is often distributed over the electron-rich parts of the molecule, representing potential sites for electrophilic attack, while the LUMO is typically located on electron-deficient regions, indicating sites for nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for a Heterocyclic Compound Calculated via DFT (Note: This data is representative of typical values for similar heterocyclic systems and serves for illustrative purposes.)

ParameterEnergy (eV)Implication
HOMO Energy -6.65Electron-donating capability
LUMO Energy -1.82Electron-accepting capability
HOMO-LUMO Gap 4.83Chemical stability and reactivity

This table illustrates the kind of data generated from DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's stability and potential for electronic transitions. scirp.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org While the isoquinoline (B145761) ring system of this compound is largely rigid, conformational flexibility can arise from any non-aromatic substituents if they were present.

DFT calculations can be used to explore the potential energy surface (PES) of a molecule. This involves systematically changing the geometry (e.g., rotating specific bonds) and calculating the corresponding energy at each point. The result is a map of the molecule's energy as a function of its conformation. The points on the PES with the lowest energy correspond to the most stable conformers. libretexts.org This analysis is crucial for understanding the molecule's preferred three-dimensional structure under different conditions. The relationship between potential energy and stability is inverse; a higher potential energy corresponds to lower stability. libretexts.org

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov Theoretical calculations can determine harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov

By performing DFT calculations, often using a basis set such as 6-311++G(d,p), a theoretical vibrational spectrum can be generated. nih.gov The calculated frequencies and intensities can be correlated with experimental spectra. A strong agreement between the predicted and observed spectra provides high confidence in the assigned structure of the synthesized compound. nih.gov This correlation is a standard procedure for the structural elucidation of newly synthesized molecules.

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. nih.govekb.eg This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule, such as a derivative of this compound, and a biological target. nih.gov

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. The binding affinity is often expressed as a scoring function, which estimates the free energy of binding. A lower binding energy value typically indicates a more stable and efficient ligand-receptor complex. ajchem-a.comnih.gov

Docking simulations can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov For example, in studies of similar quinoline (B57606) derivatives, docking has revealed key interactions with amino acid residues in the active site of a target protein, such as pi-pi stacking with aromatic residues like Tryptophan (Trp) or Phenylalanine (Phe), and hydrogen bonding with residues like Asparagine (Asn) or Lysine (Lys). nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Quinoline-based Inhibitor (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.)

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
AKT1 (e.g., 1UNQ) -8.5Trp 80, Lys 179Pi-pi stacking, Hydrogen bond
PfPMT (e.g., 3UJ9) -7.9Tyr 125, Ile 84Hydrogen bond, Hydrophobic
CB1a (e.g., 2IGR) -6.1Phe 15, Lys 16Hydrophobic, Hydrogen bond

This table demonstrates how docking results are typically presented, showing the predicted binding affinity and the specific residues involved in the interaction. nih.govsemanticscholar.org Such data is vital for structure-activity relationship (SAR) studies and for optimizing ligand design.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein and the stability of their complex in a simulated physiological environment, including the presence of water molecules.

MD simulations can be used to refine the binding poses obtained from docking and to assess the stability of the predicted interactions over a period of nanoseconds or longer. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular hydrogen bonds. This provides a more realistic and detailed understanding of the binding event, confirming whether the initial docked pose is maintained over time.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical correlation between a set of molecular descriptors and observed biological activity, QSAR models can predict the activity of new, untested compounds. For the this compound scaffold, QSAR can be instrumental in predicting potential therapeutic activities, such as anticancer or antimicrobial effects.

A sophisticated 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), further refines this approach by analyzing the steric and electrostatic fields surrounding a molecule. nih.govpitt.edu In a typical CoMFA study of this compound derivatives, the molecules would be aligned, and their interaction energies with a probe atom would be calculated at various grid points. The resulting data would be used to generate a model that correlates these 3D fields with biological activity.

The statistical robustness of QSAR and CoMFA models is paramount. Key statistical parameters include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov For instance, a hypothetical CoMFA model for a series of this compound derivatives might yield the statistical results shown in the table below.

Table 1: Illustrative Statistical Results of a Hypothetical CoMFA Model for this compound Derivatives

ParameterValueDescription
0.685Cross-validated correlation coefficient, indicating good internal predictive ability.
0.940Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity for the training set.
Test Set r²0.822Correlation coefficient for an external test set, indicating strong external predictive power.
Steric Field Contribution55%Percentage contribution of the steric field to the model.
Electrostatic Field Contribution45%Percentage contribution of the electrostatic field to the model.

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a contour map might indicate that a bulky substituent is favored at a particular position on the isoquinoline ring, while an electron-withdrawing group is preferred elsewhere. This information provides invaluable guidance for the rational design of more potent derivatives of this compound. nih.gov

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. walisongo.ac.id For this compound and its derivatives, SAR analysis would involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological effects.

Key modifications for exploring the SAR of the this compound scaffold could include:

Substitution at the chloro position (C3): Replacing the chlorine atom with other halogens (F, Br, I) or with small alkyl or alkoxy groups would probe the influence of electronics and sterics at this position.

Modification of the carbonitrile group (C6): Converting the nitrile group to an amide, carboxylic acid, or tetrazole could investigate the importance of this group as a hydrogen bond acceptor or its role in target binding.

The findings from these modifications would help to build a comprehensive SAR profile. For example, it might be discovered that a halogen at the C3 position is essential for activity, while the size and electronic nature of the substituent at the C6 position can be varied to fine-tune potency. These empirical rules, derived from SAR studies, provide a roadmap for optimizing the lead compound.

Table 2: Illustrative SAR Data for Hypothetical this compound Analogs

CompoundModificationRelative ActivityInterpretation
Parent 3-Cl, 6-CN1.0Baseline activity.
Analog 1 3-F, 6-CN0.8Substitution of Cl with F slightly decreases activity, suggesting Cl is optimal.
Analog 2 3-Br, 6-CN1.2Substitution with Br increases activity, indicating a larger halogen may be favorable.
Analog 3 3-Cl, 6-CONH₂0.5Conversion of nitrile to amide reduces activity, highlighting the importance of the nitrile group.
Analog 4 3-Cl, 6-COOH0.2Carboxylic acid analog shows significantly lower activity.

Hirshfeld Surface Analysis for Understanding Crystal Packing and Intermolecular Forces

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method defines a surface for a molecule in a crystal, where the surface is the boundary at which the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of how the molecules pack together in the solid state. The surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing the most significant interactions. nih.gov Bright red spots on the d_norm surface indicate these close contacts. nih.gov

For a molecule like this compound, the expected key intermolecular interactions would include:

H···H contacts: These are typically the most abundant interactions in organic crystals.

C···H/H···C contacts: These represent van der Waals interactions and potential weak C-H···π interactions.

N···H/H···N contacts: The nitrogen atom of the carbonitrile group and the isoquinoline ring can act as hydrogen bond acceptors.

Cl···H/H···Cl contacts: The chlorine atom can participate in halogen bonding and other weak interactions.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound

Interaction TypePercentage ContributionSignificance
H···H45%Major contributor to crystal packing, representing van der Waals forces.
C···H/H···C25%Indicates significant van der Waals and possible C-H···π interactions.
N···H/H···N15%Highlights the role of nitrogen atoms as hydrogen bond acceptors.
Cl···H/H···Cl10%Shows the contribution of the chlorine atom to intermolecular interactions.
Others5%Other minor contacts.

By understanding the nature and extent of these intermolecular forces, researchers can gain insights into the crystal stability, solubility, and polymorphism of this compound, which are critical properties for its potential applications.

Applications of 3 Chloroisoquinoline 6 Carbonitrile in Chemical Biology and Materials Science

Medicinal Chemistry and Drug Discovery Applications of Isoquinoline (B145761) Carbonitriles

Role as a Privileged Scaffold in the Design of Novel Therapeutic Agents

The isoquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular structure that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the design of new drugs. nih.gov The versatility of the isoquinoline ring system allows for the creation of large libraries of structurally diverse compounds through various synthetic modifications. nih.gov This adaptability is crucial in the drug discovery process, enabling chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects. nih.govnih.gov

Quinoline (B57606) and isoquinoline derivatives are considered highly relevant in drug discovery due to their ability to be recognized by a variety of biotargets. researchgate.net Their synthetic accessibility and the potential for structural optimization through established chemical pathways further enhance their status as privileged structures. nih.gov The introduction of substituents, such as the chloro and carbonitrile groups in 3-chloroisoquinoline-6-carbonitrile, can modulate the molecule's reactivity and biological activity, making it a subject of interest for developing pharmaceuticals. cymitquimica.comamerigoscientific.com The fusion of a benzene (B151609) ring with a pyridine (B92270) ring creates a unique electronic distribution that underpins the diverse pharmacological profiles of these compounds, ranging from anticancer to antimicrobial and anti-inflammatory activities. nih.govresearchgate.netacs.org

Investigation of Diverse Pharmacological Activities

The isoquinoline nucleus is a key component in numerous natural and synthetic compounds that exhibit a wide array of pharmacological effects. acs.orgresearchgate.net Researchers have extensively investigated isoquinoline derivatives for their potential to treat a variety of diseases.

The isoquinoline scaffold is a prominent feature in many anticancer agents, both natural and synthetic. researchgate.netsemanticscholar.orgx-mol.com Its derivatives have been shown to combat cancer through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. nih.gov The synthetic versatility of the isoquinoline core allows for the development of compounds with potent cytotoxic activity against numerous cancer cell lines. researchgate.netnih.gov

For instance, a study on substituted isoquinolin-1-ones, which are structurally related to isoquinoline carbonitriles, demonstrated significant antitumor activity against five different human tumor cell lines. nih.gov Another study focused on 3-arylisoquinolines, which showed a broad spectrum of antitumor activity. nih.gov The development of novel quinoline and isoquinoline derivatives continues to be a major focus in cancer research, with many compounds showing promising results in preclinical studies. nih.govnih.govmdpi.commdpi.com For example, certain 3-aminoisoquinolinone derivatives have shown strong activity in suppressing the growth of glioblastoma and colorectal cancer cells. univ.kiev.ua

Below is a table summarizing the anticancer activity of selected isoquinoline derivatives:

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Reference(s)
Substituted Isoquinolin-1-ones Various human tumor cell lines Antitumor activity nih.gov
3-Arylisoquinolines Five human tumor cell lines Broad-spectrum antitumor activity nih.gov
3-Aminoisoquinolinone Derivatives Glioblastoma, Colorectal (SW620, HT29) Suppression of cell proliferation and growth univ.kiev.ua
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one Breast cancer cell lines Selective and potent activity univ.kiev.ua
Quinoline Hydrazide Derivatives Neuroblastoma (SH-SY5Y, Kelly), Breast (MDA-MB-231, MCF-7) Reduced cell viability, G1 cell cycle arrest mdpi.com

Isoquinoline derivatives have demonstrated significant potential as antimicrobial agents. researchgate.net The isoquinoline ring is found in many alkaloids with known antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net

Antibacterial: A new class of alkynyl isoquinolines has shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were able to reduce the MRSA load within macrophages, an area where conventional antibiotics like vancomycin (B549263) are less effective. mdpi.com

Antifungal: Studies have shown that isoquinoline derivatives can exhibit significant antifungal activity. For example, compounds with 4-methoxy phenyl substitutions at the C-3 and C-4 positions displayed notable activity against strains of Aspergillus niger and Candida albicans. nih.gov Other research has confirmed the antifungal effects of various isoquinoline alkaloids against Candida albicans. researchgate.net

Antiviral: Certain isoquinoline alkaloids have been found to possess selective antiviral activity. A study evaluating 33 different isoquinoline alkaloids found that they could inhibit the Parainfluenza virus (PI-3) at varying concentrations, though they were inactive against Herpes simplex virus (HSV). researchgate.net More recently, isoquinoline alkaloids like emetine, cephaeline, and papaverine (B1678415) have been highlighted for their potential dual anti-inflammatory and antiviral effects against SARS-CoV-2. nih.gov

Antiparasitic: Quinoline and isoquinoline derivatives have long been the basis for antimalarial drugs. mdpi.com Research continues to explore new derivatives for improved efficacy against parasites like Plasmodium falciparum. mdpi.com

The table below summarizes some of the antimicrobial activities of isoquinoline derivatives:

Derivative Class Target Organism(s) Activity Reference(s)
Alkynyl Isoquinolines Gram-positive bacteria (including MRSA) Bactericidal mdpi.com
Substituted Isoquinolines Aspergillus niger, Candida albicans Antifungal nih.gov
Isoquinoline Alkaloids Candida albicans Antifungal researchgate.net
Isoquinoline Alkaloids Parainfluenza virus (PI-3) Antiviral researchgate.net
Emetine, Papaverine SARS-CoV-2 Antiviral nih.gov
Quinoline Derivatives Plasmodium falciparum Antimalarial mdpi.com

Several isoquinoline derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.net These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory conditions. amerigoscientific.com

One study synthesized a series of novel isoquinoline-1-carboxamides and evaluated their effects on neuroinflammation. nih.gov Several of these compounds potently suppressed the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in microglial cells. nih.gov The lead compound, HSR1101, was found to exert its anti-inflammatory effects by inhibiting the MAPKs/NF-κB signaling pathway, a key regulator of inflammation. nih.gov Isoquinoline alkaloids such as papaverine have also been noted for their significant anti-inflammatory effects, which could be beneficial in contexts like COVID-19 where inflammation plays a major role. nih.gov

The isoquinoline scaffold is of great interest in the context of central nervous system (CNS) disorders. nih.gov Derivatives of isoquinoline have been explored for their neuroprotective potential, although some have also been identified as neurotoxins. researchgate.netwikipedia.org

Research has shown that certain isoquinoline alkaloids can exert neuroprotective effects through various mechanisms, including anti-inflammatory action, reduction of oxidative stress, and promotion of neuronal repair. nih.gov For example, some alkaloids can increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), thereby protecting nerve cells from oxidative damage. nih.gov However, it is also known that some tetrahydroisoquinoline derivatives can act as neurotoxins and have been linked to the destruction of dopaminergic neurons, similar to the mechanism seen in Parkinson's disease. wikipedia.orgresearchgate.net This dual nature highlights the importance of precise structural modifications in designing safe and effective therapeutic agents for neurological disorders. researchgate.net

Table of Compounds

Compound Name
This compound
3-chloroisoquinoline (B97870)
6-bromo-3-chloroisoquinoline
isoquinoline-6-carbonitrile
Emetine
Cephaeline
Papaverine
Vancomycin
HSR1101
Interleukin-6 (IL-6)
Tumor necrosis factor-alpha (TNF-α)
Enzyme Inhibition Studies

Although direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, the broader families of isoquinoline and quinoline derivatives have been investigated as inhibitors of several key enzymes. This suggests potential avenues of research for the title compound.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov Certain isoquinoline derivatives have been identified as potent inhibitors of CDK2. For instance, one study reported a derivative that caused cell cycle arrest and a significant increase in apoptosis in cancer cell lines, with a notable inhibitory concentration (IC50) of 0.149 µM against CDK2. researchgate.net Given that three selective CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are approved for the treatment of hormone receptor-positive metastatic breast cancer, the exploration of novel scaffolds like this compound for CDK inhibition remains a pertinent area of research. nih.govnih.govresearchgate.net

Ubiquitin-Specific Proteases (USP2, USP7): Deubiquitinating enzymes (DUBs) like USP7 are critical for regulating protein stability and are considered promising cancer drug targets. frontiersin.org Inhibition of USP7 can lead to the degradation of the oncoprotein MDM2, which in turn reactivates the p53 tumor suppressor pathway. nih.gov While potent and selective inhibitors for USP7, such as P005091 (EC50 of 4.2 μM), have been developed, they are not based on the isoquinoline scaffold. nih.govmedchemexpress.com However, the inhibition of USP7 has been shown to upregulate another DUB, USP22, which could represent a significant side effect of targeting this pathway. nih.gov The potential for isoquinoline derivatives to modulate USP activity is an area that warrants further investigation.

Phosphodiesterase 4 (PDE4): PDE4 enzymes are involved in inflammatory pathways, and their inhibitors are used to treat conditions like chronic obstructive pulmonary disease. Structure-based design has led to the development of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as potential PDE4 inhibitors. nuph.edu.ua

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antiviral, immunosuppressive, and anticancer agents. nih.govscbt.commostwiedzy.pl A series of quinolone-based small molecule inhibitors of IMPDH has been explored, demonstrating the potential of this general heterocyclic structure to target the enzyme. nih.gov Inhibition of IMPDH depletes guanine nucleotide pools, which disrupts DNA and RNA synthesis and can down-regulate key oncogenes. mostwiedzy.pl

Acaricidal Activity

Psoroptic mange, caused by mites such as Psoroptes cuniculi, poses a significant threat to the animal industry, and resistance to existing acaricides is a growing concern. nih.gov Research into new chemical entities has identified isoquinoline derivatives as a promising class of acaricides. nih.govnih.gov

In a study focused on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines, a class of compounds structurally related to this compound, significant in vitro acaricidal activity against P. cuniculi was observed. nih.govnih.gov One of the lead compounds from this study demonstrated a 50% lethal concentration (LC50) value of 0.2421 µg/mL and a 50% lethal time (LT50) of 7.79 hours, which was comparable or superior to the commercial acaricide ivermectin under the same conditions. nih.gov All tested compounds in the series showed some level of activity at a concentration of 0.4 mg/mL. nih.govnih.gov These findings highlight the potential of the cyano-isoquinoline scaffold as a basis for developing new and effective acaricidal agents. nih.gov

**Table 1: Acaricidal Activity of Selected Tetrahydroisoquinoline Derivatives against *P. cuniculi***

Compound Substituent (N-Aromatic Ring) Average Mortality Rate at 0.4 mg/mL (%)
1 2'-F 66.7
2 3'-F 45.0
4 2'-Cl 43.3
7 2'-Br 36.7
13 2'-CF3 38.3
Ivermectin (Control) N/A 63.3

Data sourced from a study on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the design of more potent and selective therapeutic agents. nih.govresearchgate.netrsc.org For isoquinoline and quinoline derivatives, SAR studies have been crucial in identifying the structural motifs responsible for their diverse biological activities. biointerfaceresearch.comnih.gov

The nature and position of halogen substituents on a drug molecule can profoundly influence its biological activity. In the context of isoquinoline derivatives, this has been demonstrated in studies of both acaricidal and anticancer agents.

In the investigation of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines for acaricidal activity, the substitution pattern on the N-aromatic ring had a significant effect. nih.gov It was found that substituents such as 2'-F, 3'-F, 2'-Cl, 2'-Br, and 2'-CF3 markedly enhanced the activity. nih.gov A general trend observed was that for isomers with the same substituent at different positions, the order of activity was ortho > meta > para. nih.gov

Furthermore, research on isoquinolinequinone (IQQ) N-oxides as potential anticancer agents revealed that the addition of an electron-withdrawing bromine atom at the C(6) or C(7) position resulted in more cytotoxic derivatives. acs.org This highlights the role of halogens in modulating the electronic properties of the scaffold and thereby its interaction with biological targets.

The nitrile (cyano) group is a key functional group in many pharmaceuticals. sigmaaldrich.com In the context of acaricidal tetrahydroisoquinolines, the presence of a cyano group at the 1-position is a defining feature of the active compounds. nih.govnih.gov The nitrile group in these molecules is part of a structure that can be hydrolyzed under acidic conditions, potentially acting as a prodrug that releases an active iminium ion within the target organism. nih.gov

While this compound itself is an achiral molecule, the introduction of substituents or modifications to the scaffold could create stereocenters. Stereochemistry is a critical factor in pharmacology, as different enantiomers or diastereomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.gov For quinoline derivatives, SAR studies have shown that stereoisomerism can be a key determinant of their antiprion and antimalarial effects, suggesting that any future development of chiral derivatives of this compound would need to carefully consider the spatial arrangement of atoms. nih.gov

Identification and Development of Lead Compounds and Clinical Candidates

The isoquinoline and quinoline ring systems are considered privileged scaffolds in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications. sci-hub.senih.govnih.govrsc.orgmdpi.com This makes derivatives like this compound attractive starting points for the identification of new lead compounds. A lead compound is a chemical entity that shows promising biological activity and serves as the basis for further optimization into a clinical candidate. nih.govnih.gov

The journey from a lead compound to a clinical candidate involves extensive medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov Research on various isoquinoline derivatives has yielded promising candidates in several fields:

Acaricides: Studies on tetrahydroisoquinoline derivatives have concluded that they represent a class of novel and promising candidates for the development of new acaricidal agents. nih.gov

Anticancer Agents: Isoquinoline-tethered quinazoline (B50416) derivatives have been developed as HER2-selective inhibitors for cancer therapy. One such derivative, compound 14f , showed potent inhibition of HER2 phosphorylation and good metabolic stability, marking it as a promising candidate for further development. nih.gov

Neurodegenerative Diseases: The isoquinoline scaffold is found in compounds with neuroprotective activities, and benzothiazole-isoquinoline derivatives have been synthesized and evaluated for their potential in treating conditions like Alzheimer's disease. nih.gov

The development pipeline for new drugs often involves screening libraries of compounds, including those with privileged scaffolds like isoquinoline, to identify initial hits that can be optimized into lead compounds and eventually advanced into preclinical and clinical trials. nih.govpreprints.org The chemical tractability and diverse biological activities associated with the isoquinoline framework ensure its continued importance in the quest for new medicines. nih.govnuph.edu.uamdpi.com

Applications in Materials Science

Currently, there is a lack of specific research data to populate the following sections:

Role in Organic Light-Emitting Diodes (OLEDs)

No published research could be identified that specifically investigates the role of this compound as a component in the emissive or charge-transport layers of OLEDs. While related isoquinoline and quinoline derivatives have been explored as host materials or emitters in OLED technology, the performance characteristics and potential advantages of incorporating the 3-chloro-6-carbonitrile moiety remain uncharacterized.

Contributions to Dyes and Pigments Development

Information regarding the use of this compound as a precursor or a final product in the synthesis of dyes and pigments is not present in the reviewed literature. The chromophoric and auxochromic properties that would be imparted by this specific substitution pattern on the isoquinoline core have not been detailed.

Applications in Polymer Chemistry

There is no available research detailing the use of this compound as a monomer or an additive in polymer synthesis. Its potential to be incorporated into polymer backbones or as a functional side group to influence the thermal, optical, or electronic properties of polymeric materials has not been explored in published studies.

Utility as Biochemical Research Tools

Similarly, the application of this compound in the field of chemical biology is not documented in accessible research.

Probes for Studying Enzyme-Substrate Interactions

No studies were found that utilize this compound as a molecular probe to investigate the active sites or binding mechanisms of enzymes.

Tools for Investigating Metabolic Pathways

The use of this compound as a tracer or modulator for the study of metabolic pathways has not been reported in the scientific literature.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry, particularly atom economy, are paramount in modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comresearchgate.net Future research should focus on developing synthetic routes to 3-Chloroisoquinoline-6-carbonitrile that are both sustainable and atom-economical.

Current synthetic strategies for related isoquinoline (B145761) derivatives often involve multi-step processes that may not be optimized for atom economy. For instance, classical methods might involve chlorination of an isoquinoline precursor followed by a separate cyanation step. A significant challenge is to devise new synthetic pathways that reduce the number of steps and the use of stoichiometric reagents. nih.gov

Prospective methodologies could include:

Catalytic Approaches: Investigating catalytic C-H activation/cyanation and C-H activation/chlorination reactions on a common isoquinoline precursor could provide a more direct and efficient route.

One-Pot Syntheses: Designing one-pot tandem reactions where multiple transformations occur sequentially in a single reaction vessel would significantly improve efficiency and reduce waste.

Use of Greener Reagents: Exploration of less hazardous chlorinating and cyanating agents and the use of environmentally benign solvents are crucial for developing sustainable processes.

Achieving high atom economy in the synthesis of complex heterocyclic molecules is a persistent challenge, often requiring innovative catalyst design and reaction engineering. nih.gov

Exploration of Novel Reactivity Patterns and Multi-Component Reactions

The chloro and nitrile functionalities of this compound are ripe for exploration in novel chemical transformations, particularly in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. wikipedia.orgtcichemicals.com This approach offers high atom economy and allows for the rapid generation of molecular diversity. nih.gov

Future research could investigate:

Isocyanide-Based MCRs: The reactivity of the chloro-substituted isoquinoline scaffold could be exploited in well-known MCRs like the Ugi or Passerini reactions, potentially using the nitrile group as a precursor or a participating functionality. wikipedia.orgtcichemicals.comrsc.org

Palladium-Catalyzed Cross-Coupling: The chlorine atom at the 3-position is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. Combining these with a subsequent reaction involving the nitrile group could lead to complex polycyclic structures.

Tandem Reactions: Designing reactions where an initial transformation at one site (e.g., displacement of the chlorine) triggers a subsequent cyclization or addition reaction at the nitrile group. organic-chemistry.org

A significant challenge will be to control the regioselectivity and chemoselectivity of these reactions, given the multiple reactive sites on the molecule. researchgate.net

Integration of Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and reactions. For this compound, computational modeling can play a pivotal role in several areas:

De Novo Design: Computational methods can be used to design novel derivatives of this compound with tailored electronic and steric properties for specific applications in medicine or materials science.

Mechanistic Prediction: Density Functional Theory (DFT) and other quantum chemical methods can elucidate the mechanisms of potential reactions, predict reactivity patterns, and guide the optimization of reaction conditions for higher yields and selectivity.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can predict the biological activity or material properties of virtual libraries of derivatives, prioritizing synthetic efforts on the most promising candidates.

A key challenge is the accuracy of the computational models, which must be validated by experimental data. Integrating these predictive models into the research workflow can significantly reduce the time and resources required for discovery.

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Derivatives of isoquinoline are known to interact with a wide range of biological targets, including enzymes and nucleic acids. The presence of a chlorine atom and a carboxylic acid group on the related compound, 3-chloroisoquinoline-6-carboxylic acid, is known to facilitate interactions like halogen and hydrogen bonding with biological targets.

Future research on this compound should focus on:

Target Identification: High-throughput screening and chemoproteomics can be used to identify the specific cellular proteins or pathways that interact with the compound.

Biochemical and Cellular Assays: Once potential targets are identified, detailed biochemical and cell-based assays are needed to validate these interactions and understand the functional consequences.

Structural Biology: Co-crystallization of the compound with its biological targets can provide atomic-level insights into the binding mode and the specific molecular interactions responsible for its activity.

A significant unaddressed challenge is to move from general observations of biological activity to a precise understanding of the molecular mechanism of action, which is essential for further development.

Rational Design of Highly Selective and Potent Therapeutic Agents with Reduced Off-Target Effects

Building on a deeper mechanistic understanding, the rational design of novel therapeutic agents based on the this compound scaffold is a promising avenue. The goal is to develop compounds with high potency and selectivity for their intended biological target, thereby minimizing off-target effects and potential toxicity. nih.gov

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues will help to establish clear relationships between chemical structure and biological activity. This knowledge is crucial for optimizing the lead compound.

Bioisosteric Replacement: The chlorine and nitrile groups can be replaced with other functional groups (bioisosteres) to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Target-Focused Design: Using the three-dimensional structure of the biological target, new derivatives can be designed to maximize favorable interactions and improve binding affinity and selectivity. nih.gov

A major challenge in drug development is minimizing off-target effects, where a drug interacts with unintended targets, potentially causing adverse effects. nih.gov Predictive computational tools and comprehensive preclinical testing will be essential to identify and mitigate these risks early in the development process. nih.gov

Expansion into Novel Areas of Material Science and Nanoscience Applications

The unique electronic and structural properties of aromatic nitrile compounds suggest that this compound and its derivatives could find applications beyond biology and medicine.

Future research could explore its potential in:

Organic Electronics: Aromatic nitriles are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices. The extended π-system of the isoquinoline core could be exploited to create novel organic semiconductors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile group can act as a ligand to coordinate with metal ions, enabling the synthesis of novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.

Nanoscience: The compound could be used as a building block for functional nanomaterials, or as a surface modifier for nanoparticles to impart specific chemical or physical properties.

The primary challenge in this area is the lack of foundational research. Systematic investigation into the photophysical properties, electronic characteristics, and self-assembly behavior of this compound is a necessary first step to unlock its potential in material and nanoscience applications.

Q & A

Q. What are the optimized synthetic pathways for 3-chloroisoquinoline-6-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves cyclization of nitrile-containing precursors under halogenating conditions. Key parameters include:

  • Temperature control : Elevated temperatures (>100°C) for cyclization but risk decomposition.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity but require inert atmospheres.
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) achieves >95% purity .
  • Yield optimization : Pilot studies suggest yields drop below 40% if stoichiometric Cl⁻ donors (e.g., POCl₃) are underused.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of chloro-substituted isoquinoline carbonitriles?

Methodological Answer:

  • ¹H NMR : Chlorine’s electron-withdrawing effect deshields adjacent protons (e.g., H-5 in this compound shows δ ~8.5 ppm vs. δ ~7.9 ppm in non-chlorinated analogs).
  • IR : C≡N stretch at ~2220 cm⁻¹ confirms nitrile presence; C-Cl stretches appear as weak bands near 550–600 cm⁻¹.
  • HRMS : Exact mass (C₁₀H₅ClN₂) requires resolution >30,000 to distinguish isotopic peaks (e.g., ³⁵Cl vs. ³⁷Cl) .

Q. What solvent systems are optimal for solubility and stability studies of this compound in aqueous and non-polar media?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility (up to 50 mg/mL) but may accelerate hydrolysis.
  • Non-polar solvents (toluene, hexane): Stabilize the compound but limit solubility (<5 mg/mL).
  • Aqueous buffers : Stability decreases at pH >7 due to nitrile hydrolysis; use pH 4–6 and inert gas purging to suppress degradation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For this compound, C-4 is most electrophilic (f⁺ >0.12), favoring substitution.
  • Molecular Dynamics (MD) : Simulate solvent effects; acetonitrile stabilizes transition states better than water, reducing activation energy by ~15 kcal/mol.
  • Validation : Compare predicted vs. experimental substituent distributions (e.g., bromination at C-4 vs. C-8) .

Q. What statistical approaches resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Multivariate Analysis : Apply PCA to isolate variables (e.g., substituent electronic effects vs. steric hindrance) influencing IC₅₀ discrepancies.
  • Meta-regression : Adjust for batch effects (e.g., solvent purity, cell line variability) using datasets from independent studies.
  • Bayesian Inference : Quantify uncertainty in contradictory results (e.g., conflicting reports on cytotoxicity in HepG2 vs. HEK293 cells) .

Q. How do crystallographic studies inform polymorphism and co-crystal formation in this compound?

Methodological Answer:

  • Single-crystal XRD : Resolve Cl···π interactions (3.2–3.5 Å) driving packing motifs.
  • Co-crystallization screens : Use high-throughput methods with carboxylic acid co-formers (e.g., succinic acid) to stabilize metastable polymorphs.
  • Thermal analysis : DSC/TGA correlate melting points (mp 178–182°C) with hydrogen-bonding networks .

Data Analysis and Experimental Design

Q. Designing dose-response assays: What controls and replicates are critical for minimizing variability in enzyme inhibition studies?

Methodological Answer:

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
  • Replicates : Triplicate measurements with independent compound batches reduce batch-to-batch variability.
  • Blinding : Randomize plate layouts to avoid positional biases (e.g., edge effects in microplates) .

Q. How to validate synthetic intermediates using orthogonal analytical techniques?

Methodological Answer:

  • LC-MS/MS : Confirm molecular ions and fragmentation patterns.
  • ¹³C NMR : Assign quaternary carbons (e.g., nitrile carbon at δ ~115 ppm).
  • Cross-validation : Compare retention times (HPLC) and melting points with literature data .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.